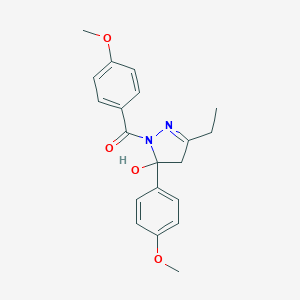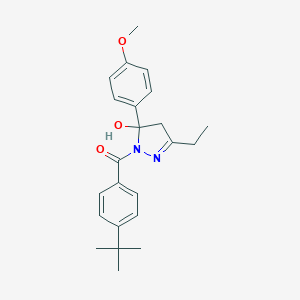![molecular formula C18H17N3O3 B416235 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416235.png)
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with a pyrrole moiety, making it an interesting subject for studies in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidinone precursor under basic conditions. The reaction may require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: can be compared to other similar compounds, such as:
Pyrrole derivatives: Compounds with similar pyrrole structures but different substituents.
Pyrimidinone derivatives: Molecules with variations in the pyrimidinone core.
Other heterocyclic compounds: Such as indoles and quinolines, which share some structural similarities.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3g/mol |
IUPAC名 |
5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H17N3O3/c1-10-4-6-14(7-5-10)21-11(2)8-13(12(21)3)9-15-16(22)19-18(24)20-17(15)23/h4-9H,1-3H3,(H2,19,20,22,23,24) |
InChIキー |
WKRVTTJSDAILLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-nitro-1-methyl-3-{3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B416162.png)
![3-[(4-pyridin-2-ylpiperazin-1-yl)amino]indol-2-one](/img/structure/B416163.png)

![11-[(3-ethoxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416165.png)

![N-(4-benzhydryl-1-piperazinyl)-N-[1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B416167.png)
![1-{[1,1'-BIPHENYL]-4-CARBONYL}-3-ETHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL](/img/structure/B416169.png)
![ethyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416171.png)
![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416174.png)
